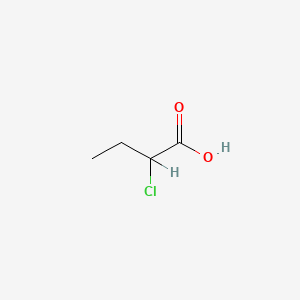
9,12-Octadecadienoic acid (9Z,12Z)-, anhydride
Vue d'ensemble
Description
9,12-Octadecadienoic acid (9Z,12Z)-, anhydride, also known as cis-9,cis-12-Octadecadienoic acid or cis,cis-Linoleic acid, is a chemical compound with the molecular formula C18H32O2 . It has a molecular weight of 280.4455 . This compound is also referred to by other names such as Linoleic acid, Linolic acid, and Polylin No. 515 .
Molecular Structure Analysis
The molecular structure of 9,12-Octadecadienoic acid (9Z,12Z)-, anhydride contains a total of 100 bonds, including 38 non-H bonds, 6 multiple bonds, 30 rotatable bonds, 6 double bonds, 2 ester(s) (aliphatic), and 1 anhydride(s) (-thio) .Applications De Recherche Scientifique
Seed Oil Component Analysis
- Occurrence in Seed Oils : trans-9-trans-12-Octadecadienoic acid, a closely related compound, has been identified as a component of the glyceride oil of Chilopsis linearis seeds. It constitutes about 15% of the total fatty acids in the oil, showcasing its significance in plant biochemistry and potential industrial applications (Chisholm & Hopkins, 1963).
Analytical Chemistry and Biochemistry
- Conjugated Linoleic Acid Isomers : The detailed analysis and separation of conjugated linoleic acid (CLA) isomers, including derivatives of 9,12-Octadecadienoic acid, are crucial for understanding their biological roles. Techniques such as gas chromatography and silver ion high-performance liquid chromatography are essential for this purpose, highlighting the compound's relevance in nutrition and health research (Roach et al., 2002).
Synthesis and Chemical Properties
- Synthetic Approaches : Advances in the synthesis of geometrical isomers of linoleic acid demonstrate the versatility and the chemical interest in derivatives of 9,12-Octadecadienoic acid for academic and industrial purposes. These methodologies offer pathways to produce these compounds in gram quantities for further studies (Ofsuki, Brooker, & Funk, 1986).
Biological Effects and Applications
- Lipid Oxidation Markers : Derivatives such as 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) are considered excellent markers for lipid peroxidation, offering insights into oxidative stress and its biological implications. Such markers are pivotal in the study of diseases and in the development of antioxidant therapies (Spiteller & Spiteller, 1997).
Environmental and Ecological Research
- Fatty Acids in Insects : The de novo biosynthesis of linoleic acid in insects, including its conversion into other compounds, underscores the ecological and evolutionary significance of these fatty acids in non-mammalian systems. Such research provides valuable insights into the metabolic diversity across species (Renobales et al., 1987).
Propriétés
IUPAC Name |
octadeca-9,12-dienoyl octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTYMGCNULYACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24909-68-0 | |
| Record name | Linoleic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24909-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Linoleic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)



![2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole](/img/structure/B1581641.png)







